An In-Depth Technical Guide to 4-Methylpiperidine-4-carboxamide Hydrochloride
An In-Depth Technical Guide to 4-Methylpiperidine-4-carboxamide Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental properties of 4-Methylpiperidine-4-carboxamide hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information on closely related compounds and established chemical principles to offer a robust technical profile.
Chemical Identity and Physicochemical Properties
4-Methylpiperidine-4-carboxamide hydrochloride is a piperidine derivative featuring a methyl group and a carboxamide functional group at the C4 position. The hydrochloride salt form generally enhances the compound's stability and aqueous solubility, making it more amenable for use in biological and pharmaceutical research.
Table 1: Chemical and Physical Properties
| Property | Value | Source/Rationale |
| IUPAC Name | 4-methylpiperidine-4-carboxamide;hydrochloride | Nomenclature based on core structure |
| Molecular Formula | C₇H₁₅ClN₂O | Supplier Data |
| Molecular Weight | 178.66 g/mol | Supplier Data |
| CAS Number | Not explicitly assigned; structure-based identification | |
| Physical Form | Solid | Supplier Data |
| Solubility | Expected to be soluble in water and polar protic solvents. | Inferred from the hydrochloride salt form and the presence of polar functional groups. |
| Melting Point | Not determined. Likely a high-melting solid. | Inferred from the ionic character of the hydrochloride salt. |
| pKa | Not determined. The piperidine nitrogen is basic. |
Structural Diagram:
Caption: Chemical structure of 4-Methylpiperidine-4-carboxamide hydrochloride.
Synthesis and Purification
Diagram of Proposed Synthetic Pathway:
Caption: Proposed synthetic route to 4-Methylpiperidine-4-carboxamide hydrochloride.
Step-by-Step Experimental Protocol (Proposed)
Part A: Synthesis of 4-Cyano-4-methylpiperidine
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Rationale: This multi-step synthesis of the key nitrile intermediate is a well-established method for the introduction of a cyano and a methyl group at the 4-position of a piperidine ring.
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Formation of the Cyanohydrin: To a stirred solution of 4-piperidone in water, add sodium cyanide portion-wise at 0-5 °C. The reaction is typically monitored by TLC until the starting material is consumed. The product, 4-cyano-4-hydroxypiperidine, can be extracted with an organic solvent like ethyl acetate.
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Tosylation of the Hydroxyl Group: The dried cyanohydrin is dissolved in pyridine, and p-toluenesulfonyl chloride (TsCl) is added at 0 °C. The reaction is stirred at room temperature until completion. The tosylate is a good leaving group for the subsequent step.
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Methylation: The tosylated intermediate is dissolved in anhydrous THF and treated with a Grignard reagent, such as methylmagnesium bromide, at low temperature. This results in the displacement of the tosylate group with a methyl group to yield 4-cyano-4-methylpiperidine.
Part B: Hydrolysis of 4-Cyano-4-methylpiperidine to 4-Methylpiperidine-4-carboxamide
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Rationale: The controlled hydrolysis of a nitrile to a primary amide is a standard transformation. Acid-catalyzed hydrolysis is a common method.
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Acid-Catalyzed Hydrolysis: 4-Cyano-4-methylpiperidine is treated with a controlled amount of a strong acid, such as sulfuric acid in water, and heated. The reaction progress is carefully monitored to prevent over-hydrolysis to the carboxylic acid.
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Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., NaOH) to precipitate the free base, 4-Methylpiperidine-4-carboxamide. The crude product can be purified by recrystallization or column chromatography.
Part C: Formation of the Hydrochloride Salt
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Rationale: Conversion to the hydrochloride salt is a standard procedure to improve the handling and solubility of amine-containing compounds.
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Salt Formation: The purified 4-Methylpiperidine-4-carboxamide is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate. A solution of hydrogen chloride in the same or a compatible solvent is then added dropwise with stirring.
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Isolation: The hydrochloride salt typically precipitates out of the solution and can be collected by filtration, washed with cold solvent, and dried under vacuum.
Analytical Characterization (Predicted)
While specific analytical data is not publicly available, the following are the expected spectroscopic characteristics based on the structure of 4-Methylpiperidine-4-carboxamide hydrochloride.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Signals corresponding to the piperidine ring protons (likely complex multiplets).- A singlet for the C4-methyl protons.- Broad singlets for the amide (NH₂) and piperidinium (NH₂⁺) protons. |
| ¹³C NMR | - Signals for the piperidine ring carbons.- A signal for the quaternary carbon at C4.- A signal for the methyl carbon.- A signal for the carbonyl carbon of the amide. |
| IR Spectroscopy | - N-H stretching vibrations for the piperidinium and amide groups.- C-H stretching vibrations for the alkyl groups.- A strong C=O stretching vibration for the amide carbonyl.- N-H bending vibrations. |
| Mass Spectrometry | - A molecular ion peak corresponding to the free base (C₇H₁₄N₂O).- Fragmentation patterns characteristic of the piperidine ring and loss of the amide and methyl groups. |
Applications in Research and Drug Development
Piperidine scaffolds are prevalent in a wide range of pharmaceuticals due to their ability to interact with various biological targets. The specific substitution pattern of 4-Methylpiperidine-4-carboxamide hydrochloride suggests its potential as a building block in the synthesis of more complex molecules with potential therapeutic applications.
The presence of a primary carboxamide allows for further chemical modifications, while the quaternary center at the 4-position can introduce conformational rigidity, which can be advantageous in drug design for optimizing binding to target proteins.
Safety and Handling
Based on the GHS information for the commercially available product, 4-Methylpiperidine-4-carboxamide hydrochloride should be handled with care.
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Hazard Statements: May cause an allergic skin reaction. Causes serious eye irritation.
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Precautionary Measures: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves and eye protection. In case of contact with eyes, rinse cautiously with water for several minutes.
It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
4-Methylpiperidine-4-carboxamide hydrochloride is a chemical entity with potential applications in synthetic and medicinal chemistry. While direct experimental data on its properties are scarce, this guide provides a scientifically grounded overview of its identity, a plausible synthetic route, and predicted analytical characteristics. Further research is warranted to fully elucidate the physicochemical and pharmacological properties of this compound.
References
No direct scientific literature or patents detailing the synthesis and comprehensive properties of 4-Methylpiperidine-4-carboxamide hydrochloride were identified during the literature search. The information presented is based on supplier data for the compound and established chemical principles for the synthesis and properties of related molecules.
